tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a methylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with methylsulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
tert-Butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-Butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar compounds to tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate include:
tert-Butyl(3S)-3-(aminosulfonyl)pyrrolidine-1-carboxylate: This compound has an aminosulfonyl group instead of a methylsulfamoyl group, which can affect its reactivity and applications.
tert-Butyl(3S)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate: The presence of an ethylsulfamoyl group instead of a methylsulfamoyl group can influence the compound’s steric and electronic properties.
tert-Butyl(3S)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate:
Properties
Molecular Formula |
C10H20N2O4S |
---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-5-8(7-12)17(14,15)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 |
InChI Key |
CHTGSRPSHZQZFV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.